ethyl [(5E)-2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]carbamate
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Overview
Description
ethyl [(5E)-2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]carbamate is a complex organic compound with a unique structure that includes a thiadiazolidine ring. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.
Preparation Methods
The synthesis of ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate typically involves multiple steps. One common method involves the reaction of ethyl carbamate with 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature control to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
ethyl [(5E)-2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development. Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
ethyl [(5E)-2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]carbamate can be compared to other similar compounds, such as thiazoles and thiadiazoles. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, thiazoles are known for their antimicrobial and antifungal properties, while thiadiazoles have been studied for their potential use in treating various diseases .
Properties
Molecular Formula |
C19H19N3O2S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
ethyl (NE)-N-(2,4-dibenzyl-3-sulfanylidene-1,2,4-thiadiazolidin-5-ylidene)carbamate |
InChI |
InChI=1S/C19H19N3O2S2/c1-2-24-18(23)20-17-21(13-15-9-5-3-6-10-15)19(25)22(26-17)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3/b20-17+ |
InChI Key |
UFWHHDIFFNWELQ-LVZFUZTISA-N |
SMILES |
CCOC(=O)N=C1N(C(=S)N(S1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Isomeric SMILES |
CCOC(=O)/N=C/1\N(C(=S)N(S1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)N=C1N(C(=S)N(S1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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